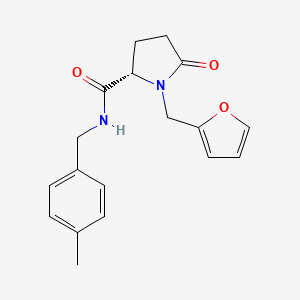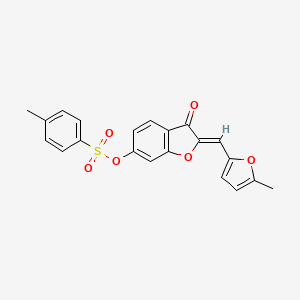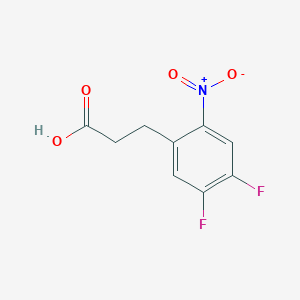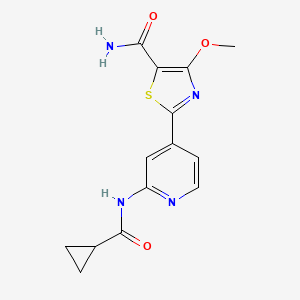![molecular formula C19H19NO3S2 B2437700 4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide CAS No. 2034392-46-4](/img/structure/B2437700.png)
4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and are used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Several synthetic methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are commonly used .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Antimicrobial Activity : A study by El-Gaby et al. (2018) focused on synthesizing a series of benzenesulfonamides, examining their antimicrobial properties in vitro. This research demonstrates the potential of such compounds, including 4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide, in developing new antimicrobial agents (El-Gaby et al., 2018).
Antitumor Activity : Research by Alqasoumi et al. (2009) involved the synthesis of benzenesulfonamide derivatives, including the compound , to evaluate their antitumor activity. This study implies the potential use of these compounds in cancer therapy (Alqasoumi et al., 2009).
Enzyme Inhibition : Yamali et al. (2018) synthesized benzenesulfonamides to study their inhibition effects on enzymes like acetylcholinesterase and carbonic anhydrase. This work suggests applications in designing inhibitors for these enzymes (Yamali et al., 2018).
Antidepressant Properties : The study by Orus et al. (2002) synthesized benzo[b]thiophene derivatives to investigate their potential as dual antidepressant drugs. This indicates the role of such compounds in developing new treatments for depression (Orus et al., 2002).
UV Protection and Antimicrobial Properties for Textiles : Mohamed et al. (2020) designed benzenesulfonamide derivatives for use as azo dyes, providing UV protection and antimicrobial properties to cotton fabrics. This suggests applications in textile industry (Mohamed et al., 2020).
Carbonic Anhydrase Inhibition and Anticonvulsant Action : Mishra et al. (2017) reported benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase, demonstrating effectiveness in seizure protection, indicating their potential in epilepsy treatment (Mishra et al., 2017).
Mécanisme D'action
Target of Action
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their therapeutic effects . The interaction of this compound with its targets could lead to changes in cellular processes, resulting in its therapeutic effects.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These pathways and their downstream effects contribute to the therapeutic properties of the compound.
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they can induce various molecular and cellular changes .
Orientations Futures
Propriétés
IUPAC Name |
4-acetyl-N-[1-(1-benzothiophen-3-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(11-16-12-24-19-6-4-3-5-18(16)19)20-25(22,23)17-9-7-15(8-10-17)14(2)21/h3-10,12-13,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAIJYCVGHRZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)

![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)

![1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2437631.png)
![5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2437634.png)


![4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2437640.png)